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Compound of Interest

Compound Name: 4-Isopropylphenylacetonitrile

Cat. No.: B1329806

4-Isopropylphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals
December 30, 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and available spectral data for 4-isopropylphenylacetonitrile. This document is intended to
serve as a valuable resource for professionals in research, chemical synthesis, and drug
development.

Chemical and Physical Properties

4-l1sopropylphenylacetonitrile, also known as 2-(4-isopropylphenyl)acetonitrile or 4-
isopropylbenzyl cyanide, is an organic compound with the molecular formula C11H13N.[1][2][3]
It is a nitrile derivative of cumene. Below is a summary of its key physical and chemical
properties.
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Property Value Reference
Molecular Formula C11HisN [1112][3]
Molecular Weight 159.23 g/mol [41[5]
CAS Number 4395-87-3 [1114]
Appearance C.:olc')rless to slightly pale yellow

liquid
Boiling Point 85-90 °C at 0.2 atm [1][4]
Density 0.960 g/mL at 25 °C [1114]

Refractive Index (n20/D)

1.5125

[1]14]

Flash Point >230 °F (>110 °C) [1][4]
Insoluble in water. Soluble in
Solubility organic solvents like ether,

alcohols, and acetone.

Synthesis and Purification

While a specific, detailed peer-reviewed experimental protocol for the synthesis of 4-

isopropylphenylacetonitrile is not readily available in the literature, a plausible and efficient

method involves the nucleophilic substitution of 4-isopropylbenzyl chloride with a cyanide salt.

This method is analogous to established procedures for the synthesis of other substituted

benzyl cyanides. A patented method describes the synthesis using potassium ferrocyanide and

a copper salt catalyst.

Proposed Experimental Protocol: Synthesis via
Cyanation of 4-Isopropylbenzyl Chloride

This protocol is based on established methods for the synthesis of benzyl cyanides and related

derivatives.

Materials:
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 4-Isopropylbenzyl chloride

e Sodium cyanide (NaCN) or Potassium cyanide (KCN)

o Ethanol

e Water

» Diethyl ether or other suitable extraction solvent

e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a
solution of 4-isopropylbenzyl chloride (1.0 equivalent) in ethanol.

o Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the
reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
The reaction is typically complete within 4-6 hours.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the
ethanol is removed under reduced pressure. The remaining aqueous mixture is then
extracted with diethyl ether (3 x 50 mL).

 Purification: The combined organic extracts are washed with water and brine, then dried over
anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the
crude 4-isopropylphenylacetonitrile.

 Final Purification: The crude product can be further purified by vacuum distillation to obtain
the pure compound.

Logical Workflow for Synthesis:
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A schematic representation of the synthesis workflow for 4-isopropylphenylacetonitrile.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-
isopropylphenylacetonitrile.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum of 4-isopropylphenylacetonitrile.[6]
The characteristic nitrile (C=N) stretching vibration is expected to appear in the range of 2260-
2240 cm~1. Other significant peaks would include those corresponding to C-H stretching of the
isopropyl and aromatic groups, as well as aromatic C=C stretching vibrations.

Expected IR Absorption Bands:
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Functional Group Wavenumber (cm~—?)
C=N Stretch (Nitrile) 2260 - 2240
C-H Stretch (sp? - Isopropyl) 3000 - 2850
C-H Stretch (sp2 - Aromatic) 3100 - 3000
C=C Stretch (Aromatic) 1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, publicly available experimental *H and 3C NMR spectra for 4-

isopropylphenylacetonitrile have not been identified in the surveyed literature. However, the

expected chemical shifts can be predicted based on the structure of the molecule.

Predicted *H NMR Spectral Data:

Approximate Chemical

Protons Multiplicity )

Shift (ppm)
-CH(CH3)2 Septet 29-31
-CH(CHs)2 Doublet 1.2-1.4
-CH2CN Singlet 3.7-3.9
Aromatic Protons Multiplet 71-74

Predicted 3C NMR Spectral Data:
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Carbon Approximate Chemical Shift (ppm)
-CH(CH3)2 33-35

-CH(CHs)2 23-25

-CH2CN 20-23

C=N 117 - 120

Aromatic Carbons 125 - 150

Reactivity and Chemical Hazards

4-l1sopropylphenylacetonitrile is a nitrile and should be handled with appropriate care. Nitriles
can be toxic if swallowed, inhaled, or absorbed through the skin.[4] It is classified as harmful if
swallowed.[1] Standard laboratory safety precautions, including the use of personal protective
equipment (gloves, safety glasses, and a lab coat), are essential when handling this
compound. Work should be conducted in a well-ventilated fume hood.

The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide under
acidic or basic conditions. The benzylic protons are acidic and can be removed by a strong
base, which can be utilized for further synthetic transformations at the a-position.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the
biological activity, cytotoxicity, or pharmacological properties of 4-isopropylphenylacetonitrile.
Studies on other substituted phenylacetonitrile derivatives have shown a wide range of
biological activities, including antimicrobial and cytotoxic effects.[7] However, dedicated studies
on the 4-isopropyl substituted analog are required to determine its specific biological profile.

Conclusion

4-l1sopropylphenylacetonitrile is a readily synthesizable organic compound with well-defined
physical properties. While detailed experimental protocols and comprehensive spectroscopic
and biological data are not extensively documented in publicly accessible literature, its
synthesis can be reliably achieved through established chemical transformations. This
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technical guide provides a foundational understanding of this compound, which can serve as a
starting point for further research and development activities. Future studies are warranted to
fully characterize its spectroscopic properties and to explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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